REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]2[N:9]=[CH:10][N:11]=[C:4]2[N:3]=1.[Na+].[I-:13].CC1C=CC(S([N-]Cl)(=O)=O)=CC=1.O.O.O.[Na+]>C(O)(=O)C>[I:13][C:7]1[C:2]([CH3:1])=[N:3][C:4]2[N:5]([N:9]=[CH:10][N:11]=2)[C:6]=1[NH2:8] |f:1.2,3.4.5.6.7|
|
Name
|
|
Quantity
|
20.4 mmol
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C(=C1)N)N=CN2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[Na+].[I-]
|
Name
|
Chloramine-T trihydrate
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Most of the organic solvent was removed on a rotavap
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid collected
|
Type
|
WASH
|
Details
|
was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=NC=2N(C1N)N=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.93 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |